[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine
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Overview
Description
[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is a heterocyclic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence the compound’s electronic properties, enabling it to bind to enzymes and receptors with high affinity. This binding can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, [2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H6BrF3N2 |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
VMOSUEIHRKMDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)CN |
Origin of Product |
United States |
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